molecular formula C23H19NO4 B13833933 Fmoc-dl-(phenyl)gly-oh

Fmoc-dl-(phenyl)gly-oh

Cat. No.: B13833933
M. Wt: 373.4 g/mol
InChI Key: YGAHWIVCYHLHSN-UHFFFAOYSA-N
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Description

Chemical Name: N-α-(9-Fluorenylmethoxycarbonyl)-DL-phenylglycine CAS No.: 163883-97-4 Molecular Formula: C₂₄H₂₁NO₄ Molecular Weight: 373.39 g/mol Structural Features: The compound features a phenyl group attached to the α-carbon of glycine, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under basic conditions. Its racemic (DL) form provides versatility in generating non-natural peptide conformations .

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[9H-fluoren-9-yl(methoxycarbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26)

InChI Key

YGAHWIVCYHLHSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves the protection of the amino group of dl-(phenyl)glycine with the Fmoc moiety. The typical synthetic route includes:

  • Silylation of the amino acid to enhance nucleophilicity and solubility.
  • Reaction with an activated Fmoc reagent to introduce the Fmoc protecting group.
  • Work-up and purification to isolate the pure this compound.

This approach is designed to yield high purity and high yield products suitable for peptide synthesis applications.

Silylation of dl-(phenyl)glycine

Silylation is a key preparatory step that involves treating the amino acid with a silylating agent to form a silylated intermediate. This step improves the reactivity of the amino group towards the Fmoc reagent and facilitates the reaction under mild conditions.

Common silylating agents include:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • N,O-bis(trimethylsilyl)acetamide (BSA)
  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

The reaction is typically conducted in an aprotic solvent such as methylene chloride at temperatures ranging from room temperature to reflux (~50°C), with 2 to 5 equivalents of silylating agent used to ensure complete silylation.

Fmoc Protection Reaction

Following silylation, the silylated dl-(phenyl)glycine is reacted with an activated Fmoc reagent. The preferred activated Fmoc reagents are:

  • Fmoc chloride (Fmoc-Cl)
  • Fmoc N-pentafluorophenyl ester (Fmoc-OPfp)
  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Among these, Fmoc-OSu is particularly favored due to its reactivity and ease of handling.

Reaction conditions:

  • Solvent: Aprotic solvents such as methylene chloride or dimethylformamide (DMF)
  • Temperature: 0°C to room temperature (preferably around 20-25°C)
  • Equivalents: 1.0 to 2.0 equivalents of Fmoc reagent, with 1.0 equivalent being optimal
  • Reaction time: Typically complete within 24 hours

The reaction proceeds by nucleophilic attack of the silylated amino group on the activated Fmoc reagent, yielding the Fmoc-protected amino acid.

Work-up and Purification

After completion of the Fmoc protection reaction, the mixture is subjected to work-up to remove by-products and isolate the desired product.

Typical work-up steps:

  • Addition of a polar protic solvent such as methanol to convert trimethylsilyl esters back to free acids and to remove silyl by-products.
  • Filtration or washing to remove insoluble impurities.
  • Drying under vacuum to yield the pure this compound.

If the free acid product is insoluble in methanol, it can be purified by washing with methanol and drying. If soluble, further chromatographic purification may be required.

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Equivalents Reaction Time Yield (%)
Silylation MSTFA, BSA, or BSTFA in methylene chloride RT to 50°C 2-5 equiv. 0.5 - 2 hours Quantitative
Fmoc Protection Fmoc-OSu in methylene chloride or DMF 0°C to RT (20-25°C) 1.0 - 2.0 equiv. Up to 24 hours >90% (typically >95%)
Work-up & Purification Methanol wash, filtration, drying RT - 1 - 2 hours -

Additional Notes and Considerations

  • The use of silylating agents under anhydrous conditions is critical to prevent premature hydrolysis and to maintain high yields and purity.
  • Fmoc-OSu is preferred over Fmoc-Cl in many protocols due to its milder reaction conditions and reduced side reactions.
  • The reaction can be adapted for solid-phase synthesis by immobilizing the amino acid on a resin before Fmoc protection.
  • Alternative deprotection methods for the Fmoc group after peptide assembly include piperidine/DMF treatment, with recent advances showing the use of milder bases such as piperazine or triethylamine in ionic liquids to reduce side reactions.
  • The method described ensures minimal racemization and aspartimide formation, which are common concerns in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-dl-(phenyl)gly-oh is widely utilized in solid-phase peptide synthesis due to the stability of the Fmoc protecting group. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing peptide chain on a solid support. Recent advances have improved the efficiency and quality of peptide synthesis, making Fmoc SPPS the preferred method in medicinal chemistry and pharmacology .

Case Study: Synthesis of Antifungal Agents
In a recent study, Fmoc-protected amino acids were used to synthesize dipeptides with antifungal activity. The dipeptide synthesized from this compound showed promising results against various fungal strains, indicating its potential in developing new antifungal therapies . The study highlighted the optimization of reaction conditions and solvent systems to enhance yield and reduce by-products.

Drug Development

Therapeutic Applications
this compound has been explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways. Its incorporation into peptide sequences can enhance bioactivity and specificity. For instance, modifications using Fmoc derivatives have been shown to improve the efficacy of peptides in targeting cancer cells and modulating immune responses .

Case Study: Internalization Studies
Research has demonstrated that substituting traditional amino acids with this compound can significantly alter the internalization properties of cell-penetrating peptides (CPPs). This modification can enhance cellular uptake and improve the delivery of therapeutic agents into target cells .

Materials Science

Hydrogel Formation
this compound is also utilized in creating hydrogels for various applications, including enzyme immobilization. These hydrogels can encapsulate enzymes while maintaining their activity, which is crucial for biocatalysis and biosensing applications. The self-assembly properties of Fmoc derivatives allow for the formation of stable structures that can be tailored for specific applications .

Case Study: Nanomaterials Applications
A study demonstrated that hydrogels formed from Fmoc-amino acids could host silver nanoclusters without requiring reducing agents. This innovative approach allows for the development of nanomaterials with unique properties for applications in sensing and drug delivery systems .

Cosmetic Formulations

The use of this compound extends into cosmetic science, where it serves as a building block in formulations aimed at enhancing skin hydration and stability. Its properties can be leveraged to create formulations that are both effective and aesthetically pleasing .

Data Tables

Application AreaKey FindingsReferences
Peptide SynthesisEfficient assembly using Fmoc SPPS; high yields
Drug DevelopmentEnhanced bioactivity; improved cellular uptake
Materials ScienceHydrogel formation; enzyme immobilization
Cosmetic FormulationsImproved skin hydration; stable formulations

Mechanism of Action

The mechanism of action of Fmoc-dl-(phenyl)gly-oh primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of glycine, preventing unwanted reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Structural and Functional Differences

Key Compounds:

Fmoc-L-Bip-OH (CAS 199110-64-0):

  • Structure : Biphenylalanine derivative with a biphenyl group.
  • Molecular Weight : ~403.45 g/mol (estimated).
  • Applications : Used in synthesizing peptides requiring hydrophobic or aromatic interactions. Bulkier than phenylglycine, influencing peptide folding .

Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7): Structure: α-methyl phenylalanine derivative. Molecular Formula: C₂₅H₂₃NO₄. Molecular Weight: 401.45 g/mol. Applications: Introduces steric hindrance to stabilize β-turn structures in peptides .

Fmoc-DL-(2-thiazoyl)glycine (Catalog #sc-327764):

  • Structure : Glycine with a 2-thiazole substituent.
  • Applications : Facilitates proteomics studies by mimicking post-translational modifications or probing metal-binding sites .

Fmoc-Gly-OH (CAS 29022-11-5): Structure: Simplest Fmoc-protected amino acid. Molecular Weight: 297.3 g/mol. Applications: Baseline for peptide backbone flexibility; lacks side-chain modifications .

Fmoc-L-Lys(Boc)-Gly-OH :

  • Structure : Dipeptide with lysine (ε-Boc protected) and glycine.
  • Applications : Model for studying branched peptides; Boc protection enables orthogonal deprotection strategies .

Fmoc-DL-Nle-OH (CAS 144701-20-2): Structure: Norleucine derivative with a linear alkyl chain. Molecular Weight: 353.41 g/mol. Applications: Hydrophobic analogue of leucine for membrane-associated peptide studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Structural Feature Solubility* Stability Considerations
Fmoc-dl-(phenyl)gly-oh 373.39 Phenyl-α-glycine Low in water Sensitive to strong acids/bases
Fmoc-L-Bip-OH ~403.45 Biphenyl group Low (hydrophobic) Requires mild deprotection
Fmoc-alpha-Me-L-Phe-OH 401.45 α-methyl substitution Moderate in DMF Enhanced steric stability
Fmoc-DL-(2-thiazoyl)gly 354.42 (estimated) Thiazole ring Moderate in DMSO Photo-sensitive due to thiazole
Fmoc-Gly-OH 297.3 No side chain High in polar solvents Standard Fmoc cleavage conditions

*Solubility inferred from molecular hydrophobicity and functional groups.

Research Findings and Innovations

  • Aggregation Prevention : Derivatives like Fmoc-Ser(tBu)-(Dmb)Gly-OH reduce peptide aggregation during synthesis, enhancing yield .
  • Click Chemistry Compatibility: Compounds with alkyne/azide groups (e.g., Fmoc-D-Lys(pentynoyl)-OH) enable bioorthogonal conjugations .
  • Solid-Phase Synthesis Optimization : HATU-activated coupling (e.g., for Fmoc-L-Lys(Boc)-Gly-OH) improves dipeptide formation efficiency .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing peptides containing Fmoc-dl-(phenyl)gly-oh using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: this compound is incorporated into peptides via Fmoc/tBu SPPS strategies. Key steps include:

  • Resin Activation: Use 2-chlorotrityl resin (0.1 mmol scale) for optimal loading efficiency .
  • Coupling Conditions: Activate the amino acid with HBTU/HOBt in DMF (4:1 molar ratio) for 1–2 hours at room temperature.
  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group.
  • Cleavage: Use TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2–3 hours to release the peptide from the resin .
    • Critical Considerations: Monitor coupling efficiency via Kaiser tests or LC-MS to prevent truncation products.

Q. How should this compound be stored to ensure stability during peptide synthesis?

  • Methodological Answer:

  • Storage Temperature: Store at –20°C in airtight, light-protected containers to prevent hydrolysis and racemization .
  • Handling: Equilibrate to room temperature before use to avoid condensation. Use anhydrous DMF or NMP as solvents to maintain stability during synthesis .

Advanced Research Questions

Q. How does the incorporation of this compound influence peptide aggregation, and what strategies mitigate this issue?

  • Methodological Answer: Glycine-rich sequences are prone to aggregation during SPPS. Solutions include:

  • Pseudoproline Dipeptides: Substitute this compound with Fmoc-(Dmb)Gly-OH derivatives to disrupt β-sheet formation, enhancing solubility .
  • Solvent Optimization: Use DCM:DMF (1:1) mixtures or additives like LiCl (0.4 M) to reduce interchain interactions .
    • Data Support: Aggregation-prone sequences show >50% coupling efficiency loss without pseudoprolines, improving to >90% with their use .

Q. What analytical techniques are most effective for characterizing peptides containing this compound?

  • Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC (RP-HPLC) with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) .
  • Structural Confirmation: High-resolution LC-MS (ESI or MALDI-TOF) and ¹H/¹³C NMR for stereochemical validation .
  • Melting Point: Confirm thermal stability via DSC (melting range: 176–200°C) .

Q. How do solvent systems impact the solubility of this compound in SPPS?

  • Methodological Answer:

  • Preferred Solvents: DMF (high solubility) or NMP for sterically hindered residues.
  • Additives: 0.1% HOBt or 1% DIPEA enhances solubility in DMF .
    • Contradiction Resolution: While some protocols recommend 2-8°C storage for short-term use, long-term stability requires –20°C to prevent racemization .

Experimental Design & Optimization

Q. What steps are critical for optimizing coupling efficiency of this compound in challenging peptide sequences?

  • Methodological Answer:

  • Double Coupling: Repeat couplings with fresh reagents for low-yield residues.
  • Microwave-Assisted SPPS: Reduce reaction times (5–10 min at 50°C) while maintaining >90% efficiency .
  • Backbone Amide Protection: Use Hmb or Dmb groups to reduce aggregation .

Q. How can researchers resolve discrepancies in melting point data for this compound across studies?

  • Methodological Answer:

  • Standardization: Calibrate DSC equipment with reference standards (e.g., indium).
  • Sample Purity: Ensure >98% purity via HPLC before thermal analysis. Reported values range from 176°C (pure compound) to 200°C (contaminated samples) .

Safety & Compliance

Q. What personal protective equipment (PPE) is required when handling this compound in the laboratory?

  • Methodological Answer:

  • Minimum PPE: Nitrile gloves, chemical safety goggles, and flame-retardant lab coats.
  • Ventilation: Use fume hoods for weighing and coupling steps to avoid inhalation of particulates .

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